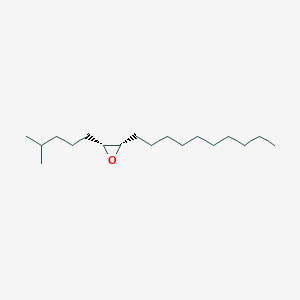![molecular formula C12H12O B14653208 [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol CAS No. 40563-43-7](/img/structure/B14653208.png)
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include functional group modifications to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Converts the methanol group to a carbonyl group.
Reduction: Reduces the bicyclic structure to a more saturated form.
Substitution: Replaces the methanol group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bicyclic structures.
Aplicaciones Científicas De Investigación
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Shares a similar bicyclic structure but lacks the methanol group.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,5,7,10-tetrayltetrakis(dimethylsilane): Contains additional dimethylsilane groups, altering its reactivity and applications.
Uniqueness
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
40563-43-7 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaenylmethanol |
InChI |
InChI=1S/C12H12O/c13-9-12-7-3-5-10-4-1-2-6-11(12)8-10/h1-7,13H,8-9H2 |
Clave InChI |
XKXRKRAHKZHNRV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C1C(=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


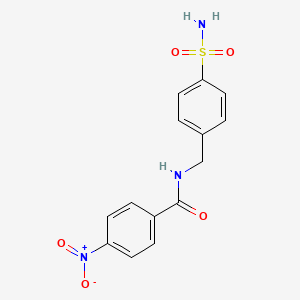
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
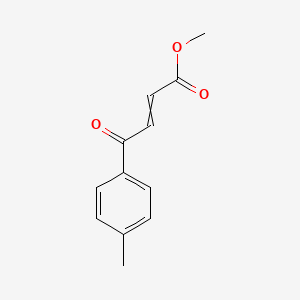
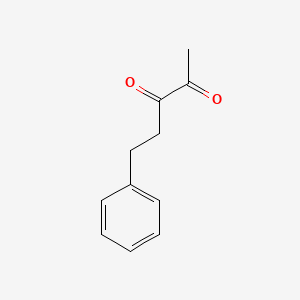
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

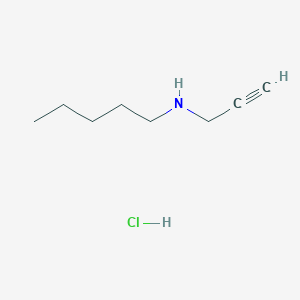
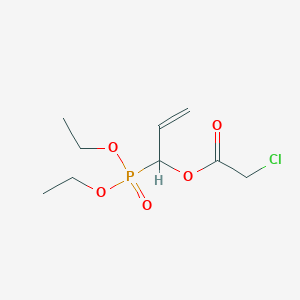
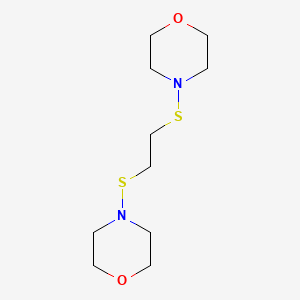

![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
